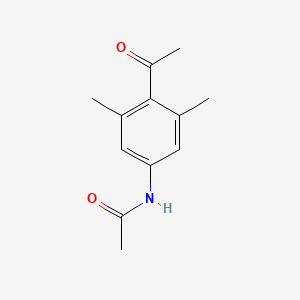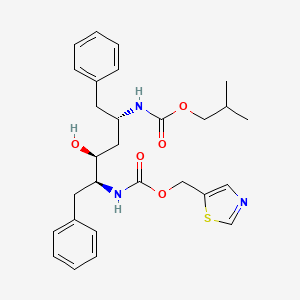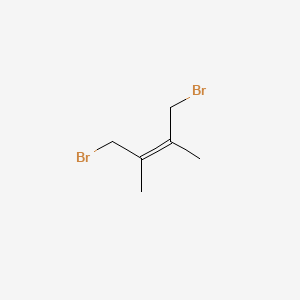
cis-1,4-Dibromo-2,3-dimethyl-2-butene
概要
説明
cis-1,4-Dibromo-2,3-dimethyl-2-butene: is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a butene backbone. This compound is a type of geometric isomer, specifically a cis isomer, where the substituents are on the same side of the double bond. The molecular formula for this compound is C6H10Br2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Dibromo-2,3-dimethyl-2-butene typically involves the bromination of 2,3-dimethyl-2-butene. The reaction is carried out by adding bromine (Br2) to the double bond of 2,3-dimethyl-2-butene under controlled conditions to ensure the formation of the cis isomer. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent the formation of the trans isomer.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves the use of large reactors with precise temperature and pressure control to ensure consistent production of the desired isomer.
化学反応の分析
Types of Reactions: cis-1,4-Dibromo-2,3-dimethyl-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxide substitution and ammonia (NH3) for amine substitution.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination.
Addition Reactions: Bromine (Br2) and hydrogen bromide (HBr) are typical reagents for addition reactions.
Major Products:
Substitution Reactions: Products include alcohols and amines depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Addition Reactions: The products are dibromoalkanes or bromoalkanes depending on the reagent.
科学的研究の応用
cis-1,4-Dibromo-2,3-dimethyl-2-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of halogenated compounds with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of cis-1,4-Dibromo-2,3-dimethyl-2-butene involves its reactivity due to the presence of the double bond and the bromine atoms. The double bond can participate in electrophilic addition reactions, while the bromine atoms can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which makes the double bond more reactive towards electrophiles and the carbon-bromine bonds more susceptible to nucleophilic attack.
類似化合物との比較
trans-1,4-Dibromo-2,3-dimethyl-2-butene: The trans isomer of the compound, where the bromine atoms are on opposite sides of the double bond.
cis-1,4-Dibromo-2-butene: A similar compound with a different substitution pattern on the butene backbone.
trans-1,4-Dibromo-2-butene: The trans isomer of 1,4-Dibromo-2-butene.
Uniqueness: cis-1,4-Dibromo-2,3-dimethyl-2-butene is unique due to its specific geometric configuration, which can influence its reactivity and the types of reactions it undergoes. The presence of two methyl groups adjacent to the double bond also affects its steric and electronic properties, distinguishing it from other similar compounds.
特性
IUPAC Name |
(Z)-1,4-dibromo-2,3-dimethylbut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c1-5(3-7)6(2)4-8/h3-4H2,1-2H3/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYFHJBRRDWKCV-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C)/CBr)/CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


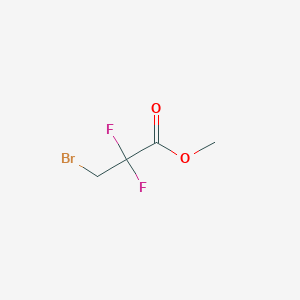
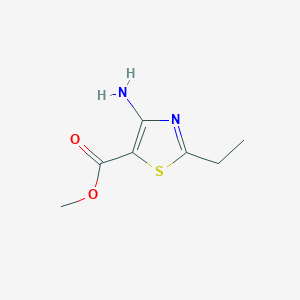
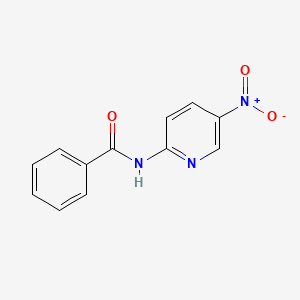
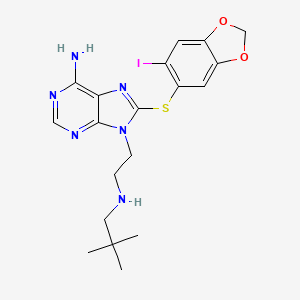
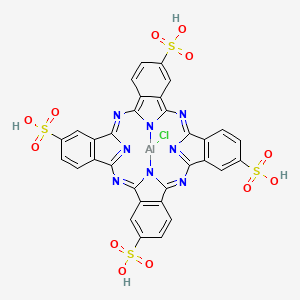
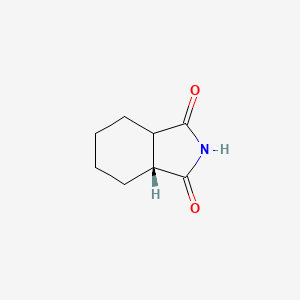
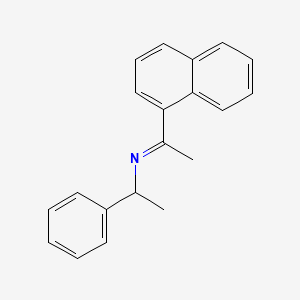

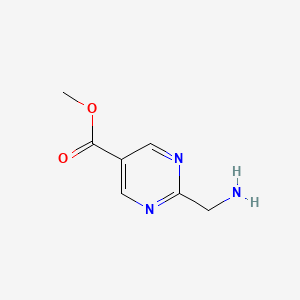
![7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B3318573.png)
![2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3318579.png)
![4-hydroxy-5-methyl-2-sulfanyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)
